6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one
Description
6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one is a halogenated coumarin derivative featuring a bromine substituent at position 6 of the coumarin core and a 3-methoxybenzenesulfonyl group at position 2.
Properties
IUPAC Name |
6-bromo-3-(3-methoxyphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-21-12-3-2-4-13(9-12)23(19,20)15-8-10-7-11(17)5-6-14(10)22-16(15)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLZNCSNGWHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.
Sulfonylation: Attachment of the 3-methoxybenzenesulfonyl group to the chromenone core.
The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one. This compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those associated with estrogen-dependent cancers. For instance, research indicates that compounds structurally related to this chromenone exhibit significant inhibitory effects on aromatase activity, which is crucial in the biosynthesis of estrogens in breast cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10 | |
| Compound B | MDA-MB-231 | 15 | |
| 6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one | MCF-7 | TBD | Current Study |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It shows promise in modulating inflammatory pathways and reducing cytokine production, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are pivotal in the inflammatory response .
Building Block in Synthesis
6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one serves as a versatile building block in organic synthesis. Its sulfonyl group allows for further functionalization, enabling chemists to create a variety of derivatives that can be tailored for specific applications. For example, it can be used to synthesize more complex molecules through nucleophilic substitution reactions or cross-coupling reactions .
Table 2: Synthetic Applications and Reactions
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form sulfonamides | 70 |
| Cross-Coupling | Coupling with aryl halides using palladium catalysts | 65 |
| Rearrangement | Sigmatropic rearrangements for bond formation | Variable |
Case Study: Anticancer Research
In a recent study, researchers synthesized a series of chromenone derivatives based on the structure of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one. These derivatives were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. The most promising candidates were further evaluated for their mechanisms of action, revealing that they induce apoptosis in cancer cells through caspase activation pathways .
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound, where it was administered to animal models exhibiting symptoms of inflammation. The results indicated a significant reduction in inflammation markers and improved clinical scores compared to control groups, suggesting its potential therapeutic application in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Structural Features
The target compound shares a coumarin backbone with several analogs but differs in substituent patterns. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group (electron-withdrawing) in the target compound contrasts with electron-donating groups like methoxy or amino substituents in analogs (e.g., CMRN7) .
- Heterocyclic vs.
Physicochemical Properties
Data from analogs suggest trends in stability and solubility:
Key Observations :
- Thermal Stability: High melting points (>300°C) in aminothiazole derivatives (e.g., CMRN7) suggest strong intermolecular interactions .
- Solubility: Sulfonyl-containing compounds (e.g., ) may exhibit higher aqueous solubility compared to nonpolar substituents.
Key Observations :
- Antitumor Potency: Derivatives with α,β-unsaturated carbonyl groups (e.g., acryloyl in ) show nanomolar IC50 values, outperforming unsubstituted coumarin (millimolar IC50) .
- Role of Halogens: Bromine at position 6 enhances bioactivity compared to non-halogenated analogs (e.g., CMRN4 vs. unsubstituted coumarin) .
Biological Activity
6-Bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The structure includes a chromone core, which is known for various biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The chemical structure of 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one can be represented as follows:
This compound features a bromine atom and a methoxybenzenesulfonyl group, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its enzyme inhibitory properties and potential therapeutic roles. Below are some key findings:
-
Enzyme Inhibition :
- The compound has shown promising results as an inhibitor of alpha-glucosidase, an enzyme implicated in carbohydrate metabolism. The IC50 value for this inhibition was reported to be around 37.75 μM, indicating moderate potency compared to other known inhibitors .
- Structural modifications, such as the presence of electron-donating groups, were found to enhance inhibitory activity against alpha-glucosidase .
-
Anticancer Activity :
- In vitro studies have indicated that derivatives of chromone compounds can inhibit the proliferation of cancer cells, including MCF-7 breast cancer cells. The mechanism often involves the inhibition of tubulin polymerization .
- Compounds with similar structures have been documented to selectively inhibit tumor endothelial cells while sparing normal endothelial cells, suggesting a potential application in cancer therapy .
- Antimicrobial Properties :
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to 6-bromo-3-(3-methoxybenzenesulfonyl)-2H-chromen-2-one:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has revealed that:
- The presence of bromine and methoxy groups enhances the electron density and steric hindrance, affecting the binding affinity to target enzymes.
- Substituents on the phenyl ring significantly influence the inhibitory potency; for instance, larger halogen atoms may reduce enzyme interaction compared to smaller ones like chlorine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
